ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazinone core fused with a thiophene moiety and linked to a thiazole ring via a propanamide bridge. The ethyl ester group enhances its solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
ethyl 2-[2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-27-17(25)9-13-11-29-19(20-13)21-18(26)12(2)10-23-16(24)7-6-14(22-23)15-5-4-8-28-15/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPFJJBUXRBYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C12H14N4O3S2 |
| Molecular Weight | 306.39 g/mol |
| CAS Number | Not specifically listed |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and thiophene rings have shown effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Compounds analogous to this compound have been studied for their anti-inflammatory properties. Research suggests that these compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, a related compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cellular Interaction : The thiophene and thiazole moieties can facilitate π–π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.
Study on COX Inhibition
A comparative study on various thiazole derivatives revealed that those containing thiophene rings exhibited enhanced selectivity for COX-II over COX-I, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted the importance of structural modifications in improving selectivity and potency .
Anticancer Activity
Research has also explored the anticancer potential of related compounds. A series of pyridazine derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction. The presence of the thiophene ring was noted to contribute significantly to this activity by stabilizing interactions with cellular targets involved in cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s pyridazinone-thiophene core distinguishes it from pyrimidine () and quinazolinone () analogs, which may confer unique electronic properties for target binding.
Functional Group Impact : The ethyl ester group is a common feature across analogs, enhancing solubility. However, the thiazole-propanamide linkage in the target compound may improve steric interactions compared to thioether or carbamate linkages in others .
Pharmacological Gaps: While analogs like the quinazolinone derivative () show anticancer activity, the target compound’s bioactivity remains underexplored, highlighting a need for targeted assays.
Crystallographic and Computational Validation
Structural validation of such compounds often relies on X-ray crystallography using programs like SHELX . For example:
- SHELXL : Used for refining small-molecule structures, critical for confirming the stereochemistry of the propanamide bridge and thiophene orientation.
- SHELXE : Employed in phase determination for macromolecular complexes, though less relevant for this small molecule.
No crystallographic data for the target compound were located, but its analogs (e.g., ’s quinazolinone derivative) have been validated via these methods .
Pharmacokinetic and ADMET Considerations
While ADMET data for the target compound are absent, structural analogs provide insights:
- Metabolic Stability : The thietane-oxy group in ’s pyrimidine analog reduces oxidative metabolism, suggesting that the target’s thiophene may similarly resist degradation .
- Toxicity Risks : Thiazole-containing compounds (e.g., ) may exhibit hepatotoxicity, warranting caution in preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
